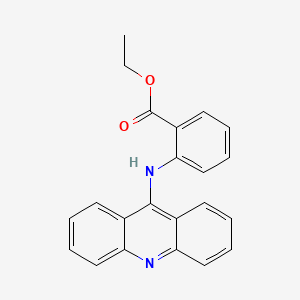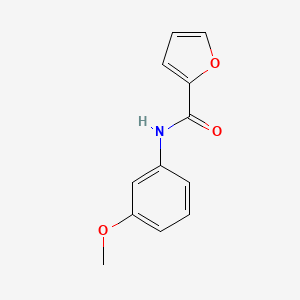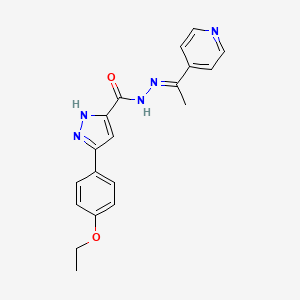![molecular formula C16H17BrN2O4S B11637641 Ethyl (2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11637641.png)
Ethyl (2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a thiazole ring, a brominated phenoxy group, and an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Bromination of Phenol: The bromination of 3-methylphenol is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated phenol is then coupled with ethyl 2-bromoacetate in the presence of a base like potassium carbonate to form the phenoxyacetate intermediate.
Amidation: The phenoxyacetate intermediate undergoes amidation with thiazole-4-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenoxy group.
Reduction: Reduction reactions can target the carbonyl groups present in the ester and amide functionalities.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and sulfoxides.
Reduction: Products may include alcohols and amines.
Substitution: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Applications De Recherche Scientifique
ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The thiazole ring and the brominated phenoxy group are likely to play key roles in these interactions, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-BROMO-2-METHYLPROPIONATE
- ETHYL 2-(4-BROMOPHENYL)ACETATE
- ETHYL 4-BROMO-2-METHYLBUTANOATE
Uniqueness
ETHYL 2-{2-[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of a thiazole ring and a brominated phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H17BrN2O4S |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
ethyl 2-[2-[[2-(4-bromo-3-methylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H17BrN2O4S/c1-3-22-15(21)7-11-9-24-16(18-11)19-14(20)8-23-12-4-5-13(17)10(2)6-12/h4-6,9H,3,7-8H2,1-2H3,(H,18,19,20) |
Clé InChI |
VABAKGBSZLGFQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637570.png)
![Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11637571.png)
![5-({4-[3-(Diethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B11637585.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11637588.png)
![(2Z)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11637589.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11637595.png)
![3-amino-N-(4-ethylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11637599.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B11637601.png)
![N-{3-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide](/img/structure/B11637607.png)
![2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11637615.png)

![(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11637623.png)

